molecular formula C17H14ClN3O B5620997 2-[2-(4-CHLOROPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-ETHANOL

2-[2-(4-CHLOROPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-ETHANOL

Cat. No.: B5620997
M. Wt: 311.8 g/mol
InChI Key: TZCZMUCSIVXMCC-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-ETHANOL is a complex organic compound that belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

The synthesis of 2-[2-(4-CHLOROPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-ETHANOL involves several steps. One common method includes the reaction of 4-chlorophenyl with imidazole derivatives under specific conditions. The reaction typically requires a solvent such as 1,4-dioxane and reagents like thionyl chloride and triethylamine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

2-[2-(4-CHLOROPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-ETHANOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-(4-CHLOROPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-ETHANOL stands out due to its unique combination of chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)16-11-21-15-4-2-1-3-14(15)19-17(21)20(16)9-10-22/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCZMUCSIVXMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(N3CCO)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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